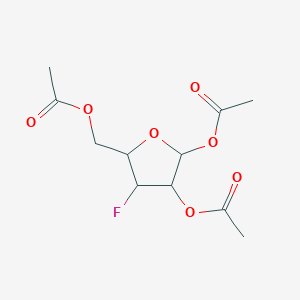
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate is an organic compound with the molecular formula C11H15FO7 This compound is characterized by the presence of acetoxy groups and a fluorine atom attached to an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate typically involves the acetylation of 3-fluorooxolane derivatives. One common method includes the reaction of 3-fluorooxolane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted oxolane derivatives.
科学的研究の応用
(4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
- (4,5-Diacetyloxy-3-chlorooxolan-2-yl)methyl acetate
- (4,5-Diacetyloxy-3-bromooxolan-2-yl)methyl acetate
- (4,5-Diacetyloxy-3-iodooxolan-2-yl)methyl acetate
Uniqueness
The presence of the fluorine atom in (4,5-Diacetyloxy-3-fluorooxolan-2-yl)methyl acetate imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring specific reactivity profiles.
特性
分子式 |
C11H15FO7 |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
(4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-9(12)10(17-6(2)14)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3 |
InChIキー |
GHMQCQNHDDLESD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


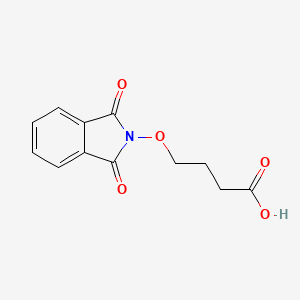
![rac-tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate, cis](/img/structure/B12313352.png)
![8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
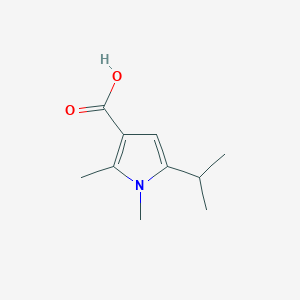
![4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic acid](/img/structure/B12313378.png)

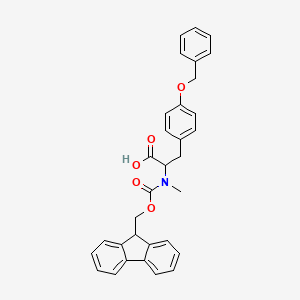
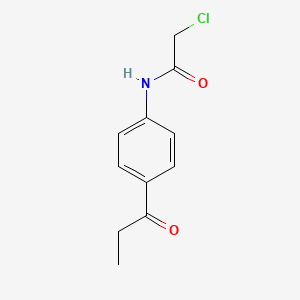
![3-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B12313408.png)


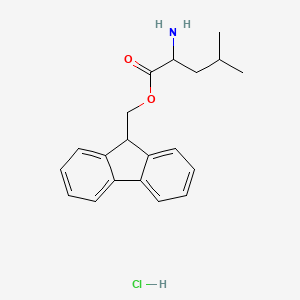
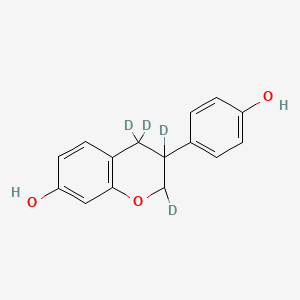
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)
